4-acetyl-N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide
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Overview
Description
4-acetyl-N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide is a complex organic compound that features a combination of several functional groups, including an acetyl group, a piperidine ring, a pyridazine ring, and a benzenesulfonamide moiety
Preparation Methods
The synthesis of 4-acetyl-N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the pyridazine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the piperidine ring: This step involves the reaction of the pyridazine derivative with a piperidine reagent.
Attachment of the benzenesulfonamide group: This can be done through sulfonation reactions, where a sulfonyl chloride reacts with an amine group.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
4-acetyl-N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Hydrolysis: The acetyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-acetyl-N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs with potential therapeutic effects.
Materials Science: Its unique structure allows for the development of novel materials with specific properties.
Catalysis: The compound can act as a catalyst or catalyst precursor in various chemical reactions.
Biological Research: It can be used in studies to understand its biological activity and potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 4-acetyl-N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
4-acetyl-N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide can be compared with other similar compounds, such as:
Pyridazine derivatives: These compounds share the pyridazine ring and may have similar biological activities.
Piperidine derivatives: Compounds with a piperidine ring may exhibit similar pharmacological properties.
Benzenesulfonamide derivatives: These compounds share the benzenesulfonamide moiety and may have similar applications in medicinal chemistry.
The uniqueness of this compound lies in its combination of multiple functional groups, which allows for diverse applications and potential biological activities.
Properties
IUPAC Name |
4-acetyl-N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3S/c1-17(28)18-7-11-21(12-8-18)31(29,30)26-20-9-5-19(6-10-20)22-13-14-23(25-24-22)27-15-3-2-4-16-27/h5-14,26H,2-4,15-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBNCOUYTGQCJAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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